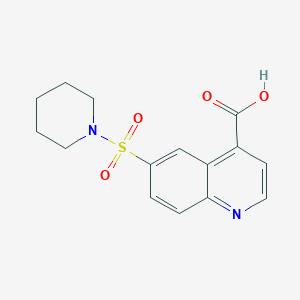
3,4-Dihydroxy-2-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-2-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO3. It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-iodobenzaldehyde can be synthesized through the iodination of 3,4-dihydroxybenzaldehyde. One common method involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions
Major Products:
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dihydroxy-2-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of 3,4-dihydroxy-2-iodobenzaldehyde largely depends on its chemical reactivity. The hydroxyl groups and the iodine atom play crucial roles in its interactions with other molecules. For instance, the iodine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Hydroxy-3-iodobenzaldehyde
- 3,5-Dibromobenzaldehyde
Comparison: 3,4-Dihydroxy-2-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H5IO3 |
|---|---|
Molekulargewicht |
264.02 g/mol |
IUPAC-Name |
3,4-dihydroxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
InChI-Schlüssel |
JUPUYDKFUWSWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]oxy}-2-methylpyridine](/img/structure/B15122873.png)
![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)

![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![Bis({[(3-chlorophenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B15122910.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
![4,7-dimethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122923.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15122931.png)

![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)


![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
